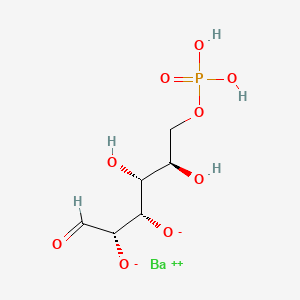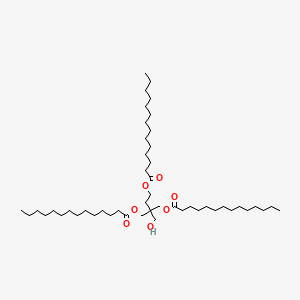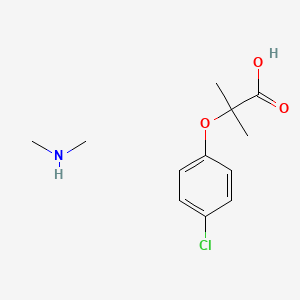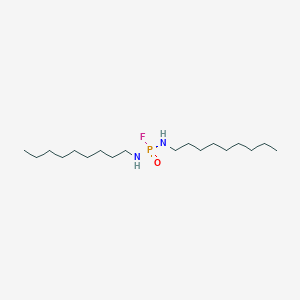
N,N'-Dinonylphosphorodiamidic fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dinonylphosphorodiamidic fluoride typically involves the reaction of dinonylamine with phosphorus oxychloride, followed by fluorination. The reaction conditions often require anhydrous environments and the use of solvents such as dichloromethane or tetrahydrofuran. The fluorination step can be achieved using reagents like hydrogen fluoride or other fluorinating agents .
Industrial Production Methods
Industrial production of N,N’-Dinonylphosphorodiamidic fluoride may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dinonylphosphorodiamidic fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphorodiamidic compounds .
Aplicaciones Científicas De Investigación
N,N’-Dinonylphosphorodiamidic fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants
Mecanismo De Acción
The mechanism of action of N,N’-Dinonylphosphorodiamidic fluoride involves its ability to interact with various molecular targets through its fluorine atoms. Fluorine’s high electronegativity allows it to form strong bonds with other elements, influencing the compound’s reactivity and stability. The molecular pathways involved may include enzyme inhibition, where the compound binds to active sites, altering enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Diethylphosphorodiamidic fluoride
- N,N’-Dipropylphosphorodiamidic fluoride
- N,N’-Dibutylphosphorodiamidic fluoride
Uniqueness
N,N’-Dinonylphosphorodiamidic fluoride is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules.
Propiedades
Número CAS |
7761-56-0 |
|---|---|
Fórmula molecular |
C18H40FN2OP |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-[fluoro-(nonylamino)phosphoryl]nonan-1-amine |
InChI |
InChI=1S/C18H40FN2OP/c1-3-5-7-9-11-13-15-17-20-23(19,22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |
Clave InChI |
JGIFQVACWSPTOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNP(=O)(NCCCCCCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



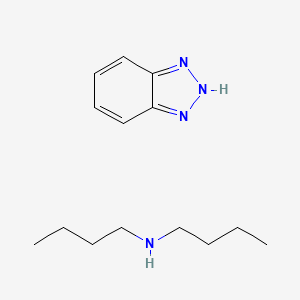


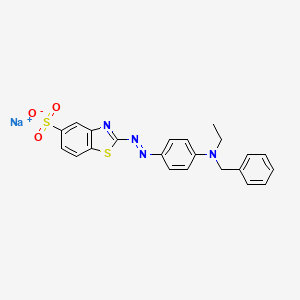
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
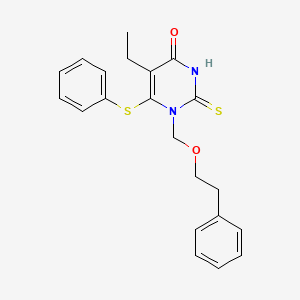
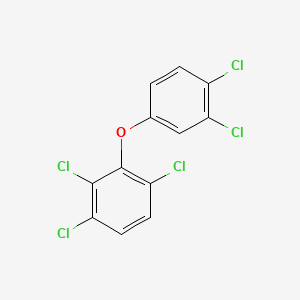
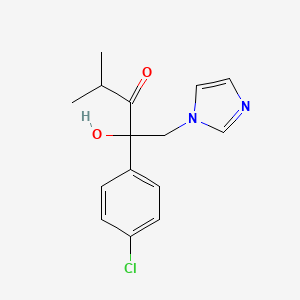
![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
